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molecular formula C28H14N4O8S B8573090 Bis(9,10-dioxo-9,10-dihydroanthracene-1-diazonium) sulfate CAS No. 91323-77-2

Bis(9,10-dioxo-9,10-dihydroanthracene-1-diazonium) sulfate

Cat. No. B8573090
M. Wt: 566.5 g/mol
InChI Key: JSTJTYPIBUDPLL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036859

Procedure details

To 150 cc of concentrated sulphuric acid were added under stirring 17 g of sodium nitrite over a period of 15 minutes. After a homogeneous solution had been obtained, there were added to it over a period of 1 hour 50 g of 1-aminoanthraquinone, maintaining the temperature at 30°-35° C. Thereupon, this mass was heated up to 50° C. for about 20 minutes; the homogeneous solution was then cooled down to 30° C. and poured slowly over 350 g of ice. The precipitated diazonium salt was then filtered, well squeezed out, washed with 30 cc of water and then again squeezed out. Thereby were obtained 120 g of humid anthraquinone-1-diazonium sulphate, which were added under stirring to a solution of 79 g of methacrylonitrile in 300 cc of methanol.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
350 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1.[S:22](=[O:26])(=[O:25])([OH:24])[OH:23]>>[S:22]([O-:26])([O-:25])(=[O:24])=[O:23].[C:6]1([N+:5]#[N:1])[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1.[C:6]1([N+:5]#[N:1])[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Three
Name
ice
Quantity
350 g
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a homogeneous solution had been obtained
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 30°-35° C
TEMPERATURE
Type
TEMPERATURE
Details
the homogeneous solution was then cooled down to 30° C.
FILTRATION
Type
FILTRATION
Details
The precipitated diazonium salt was then filtered
WASH
Type
WASH
Details
washed with 30 cc of water

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)[N+]#N.C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)[N+]#N
Measurements
Type Value Analysis
AMOUNT: MASS 120 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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